molecular formula C7H9ClN2S B2598030 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole CAS No. 1485982-45-3

5-Chloro-3-cyclopentyl-1,2,4-thiadiazole

Cat. No.: B2598030
CAS No.: 1485982-45-3
M. Wt: 188.67
InChI Key: SINDNRPPDYMWLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of 1,2,4-Thiadiazole (B1232254) Scaffolds in Academic Research

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. This structural motif, or scaffold, is of considerable interest in academic and industrial research, primarily due to its versatile chemical properties and wide range of biological activities. researchgate.net Thiadiazoles are considered privileged structures in medicinal chemistry, meaning they are frequently found in biologically active compounds. researchgate.net The presence of heteroatoms allows for increased membrane permeability and the ability to act as versatile hydrogen bond acceptors. isres.org

Derivatives of 1,2,4-thiadiazole have been investigated for a vast array of pharmacological applications. rsc.org Research has demonstrated their potential as anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, anticonvulsant, and antidiabetic agents. isres.orgnih.govmdpi.com For example, certain 3,5-disubstituted 1,2,4-thiadiazole derivatives have shown selective cytotoxic activity toward cancer cells, and others are explored for the treatment of neurodegenerative conditions like Alzheimer's disease. isres.orgrsc.orgresearchgate.net The utility of the 1,2,4-thiadiazole scaffold is not limited to medicine; its derivatives are also explored in agricultural chemistry as potential pesticides and in materials science. isres.orgontosight.ai

Historical Context of 1,2,4-Thiadiazole Synthesis and Exploration

The conceptual history of the 1,2,4-thiadiazole ring dates back to 1821, when it was first described. isres.org However, its practical synthesis and characterization were not accomplished until 1955. isres.org Early synthetic methods often involved the oxidative dimerization of thioamides using various oxidizing agents like halogens or hydrogen peroxide. researchgate.net Over the decades, the synthetic toolbox for creating these heterocycles has expanded significantly.

Key advancements include intramolecular oxidative cyclization of amidinithioureas and 1,3-dipolar cycloaddition of nitrile sulfides to nitriles. isres.org More recent methodologies focus on efficiency and sustainability, employing multicomponent reactions, electro-oxidative processes, and even biocatalytic approaches using enzymes to form the heterocyclic ring. isres.orgacs.orgorganic-chemistry.org The exploration of its applications saw a significant milestone with the development of Cefozopran, an antibiotic containing the 1,2,4-thiadiazole scaffold, which validated its utility in clinical applications. researchgate.net The first discovery of a natural product containing the 1,2,4-thiadiazole core was Dendrodoin, a cytotoxic compound isolated from a marine tunicate. isres.org

Milestone Year/Period Significance
First Described1821Initial conceptualization of the 1,2,4-thiadiazole ring structure. isres.org
First Synthesized1955The first successful chemical synthesis and characterization of the 1,2,4-thiadiazole core. isres.org
Development of Classical Synthesis1960s-1980sEstablishment of foundational synthetic routes, such as oxidative dimerization of thioamides. isres.orgresearchgate.net
First Natural Product Isolated1984Discovery of Dendrodoin, demonstrating the scaffold's presence in nature. isres.org
Market Introduction of Cefozopran1990sThe commercialization of the first antibiotic drug containing a 1,2,4-thiadiazole moiety, highlighting its therapeutic potential. researchgate.net
Emergence of Modern Synthesis2010s-PresentDevelopment of advanced, efficient, and sustainable synthetic methods, including biocatalysis and electro-oxidation. acs.orgorganic-chemistry.org

Positioning of 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole within the Thiadiazole Landscape

This compound is a specific derivative within the broader family of 1,2,4-thiadiazoles. While extensive academic studies focusing solely on this particular molecule are not widely published, its structure positions it as a valuable chemical intermediate for further research and synthesis. Its significance can be understood by analyzing its constituent parts: the 1,2,4-thiadiazole core, the 3-cyclopentyl group, and the 5-chloro substituent.

The 5-position on the 1,2,4-thiadiazole ring is known to be the most reactive site for nucleophilic substitution. isres.org Therefore, the chlorine atom at this position in this compound serves as an effective leaving group. This makes the compound a key building block, allowing for the introduction of various other functional groups (e.g., amines, thiols, alkoxy groups) to create a library of novel, more complex thiadiazole derivatives for biological screening or materials science applications. nih.gov Halogenated 1,3,4-thiadiazoles are similarly used as important intermediates where the halogen is readily displaced by nucleophiles. nih.gov

The cyclopentyl group at the 3-position influences the molecule's physical properties, such as its lipophilicity (fat-solubility). In drug discovery research, modulating lipophilicity is a critical strategy for optimizing a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion. The inclusion of an aliphatic ring like cyclopentyl can enhance binding to biological targets.

In essence, this compound represents a synthetically useful platform. It combines the established biological potential of the 1,2,4-thiadiazole scaffold with a reactive site for diversification (the 5-chloro group) and a substituent for tuning physical properties (the 3-cyclopentyl group).

Property Data
IUPAC Name This compound
Molecular Formula C₇H₉ClN₂S
CAS Number 1485982-45-3
Molecular Weight 188.68 g/mol
Structure A five-membered 1,2,4-thiadiazole ring substituted with a cyclopentyl group at position 3 and a chlorine atom at position 5.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-chloro-3-cyclopentyl-1,2,4-thiadiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9ClN2S/c8-7-9-6(10-11-7)5-3-1-2-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SINDNRPPDYMWLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NSC(=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1485982-45-3
Record name 5-chloro-3-cyclopentyl-1,2,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Chemical Reactivity and Transformative Reactions of 5 Chloro 3 Cyclopentyl 1,2,4 Thiadiazole Derivatives

Reactivity of the 1,2,4-Thiadiazole (B1232254) Ring System

The 1,2,4-thiadiazole ring is a five-membered aromatic heterocycle containing one sulfur and two nitrogen atoms. chemicalbook.com Its aromatic nature confers general stability to the system. isres.org However, the presence of two electronegative, pyridine-like nitrogen atoms results in a π-deficient character at the ring's carbon atoms, C3 and C5. chemicalbook.com This electron deficiency is a primary determinant of the ring's reactivity. In general, 1,2,4-thiadiazoles that are substituted at the 3- and 5-positions exhibit greater stability compared to the unsubstituted parent ring. isres.org

The parent 1,2,4-thiadiazole ring is known to be sensitive to both acidic and alkaline conditions. chemicalbook.comisres.org However, derivatives such as 5-chloro-3-cyclopentyl-1,2,4-thiadiazole, which are substituted at both carbon positions, demonstrate enhanced stability. isres.org While strong bases can induce ring cleavage in the related 1,3,4-thiadiazole (B1197879) isomer, the stability of substituted 1,2,4-thiadiazoles makes them more resilient to such conditions. mdpi.comfrontiersin.org

The 1,2,4-thiadiazole ring system is generally resistant to both oxidation and reduction. isres.org Much of the literature concerning oxidation of this class of compounds focuses on the oxidative dimerization of thioamides as a method for synthesizing the ring itself, utilizing reagents like hydrogen peroxide or iodine. researchgate.netrsc.org This highlights the stability of the formed ring to the oxidizing conditions of its synthesis.

Similarly, the ring is not easily reduced. Studies on the related 1,2,3-thiadiazole (B1210528) isomer show it to be resistant to common reducing agents, often resulting in either recovery of the starting material or decomposition. nih.gov It is possible to selectively reduce functional groups attached to the ring without affecting the heterocyclic core itself. For instance, a carboxylate group on a 1,2,3-thiadiazole has been successfully reduced to an alcohol using sodium borohydride, leaving the ring intact. mdpi.com This suggests a considerable degree of stability of the thiadiazole nucleus against reductive pathways.

Nucleophilic Substitution Reactions on the Chloro Group of this compound

The most significant site of reactivity for this compound is the nucleophilic substitution of the chlorine atom at the C5 position. The electron density at C5 is the lowest within the ring, making it highly susceptible to attack by nucleophiles. chemicalbook.com The chlorine atom is an excellent leaving group, facilitating these substitution reactions. This reactivity makes 5-chloro-1,2,4-thiadiazoles valuable intermediates for chemical synthesis. nih.gov A wide array of nucleophiles, including those based on oxygen, nitrogen, and sulfur, can effectively displace the chloro group to yield a diverse range of substituted 1,2,4-thiadiazole derivatives.

NucleophileReagent ExampleProduct ClassSignificance
Amine (R-NH₂)Aniline, Piperidine5-Amino-1,2,4-thiadiazolesAccess to biologically active amine derivatives.
Alkoxide (R-O⁻)Sodium Methoxide5-Alkoxy-1,2,4-thiadiazolesFormation of ether linkages.
Thiolate (R-S⁻)Sodium Thiophenoxide5-Thioether-1,2,4-thiadiazolesCreation of sulfur-linked derivatives.
Hydrazine (N₂H₄)Hydrazine Hydrate5-Hydrazinyl-1,2,4-thiadiazolesKey intermediates for further functionalization.

Electrophilic Substitution Patterns on Substituted 1,2,4-Thiadiazoles

Electrophilic substitution reactions on the carbon atoms of the 1,2,4-thiadiazole ring are extremely limited. isres.org The electron-deficient nature of the C3 and C5 carbons makes them resistant to attack by electrophiles. chemicalbook.com Instead, electrophilic attack occurs preferentially at the electron-rich N4 nitrogen atom, leading to the formation of quaternary salts. chemicalbook.com For an electrophilic substitution to occur at a ring carbon, the ring must be activated by a potent electron-donating group, a principle also observed in the related 1,3,4-thiadiazole series. nih.gov

Ring-Opening and Rearrangement Reactions of 1,2,4-Thiadiazole Derivatives

Under specific conditions, the 1,2,4-thiadiazole ring can undergo cleavage or rearrangement. A notable reaction involves the nucleophilic attack of cysteine thiols on the N-S bond of the heterocycle. researchgate.netnih.gov This interaction results in the opening of the thiadiazole ring and the formation of an irreversible disulfide bond with the cysteine residue. researchgate.net This ring-opening mechanism is the basis for the inhibitory activity of certain 1,2,4-thiadiazole-based compounds against cysteine-dependent enzymes like cathepsin B. nih.govnih.gov

Additionally, rearrangements analogous to the Boulton-Katritzky rearrangement or the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism, which are well-documented for the related 1,2,4-oxadiazole (B8745197) heterocycles, represent potential reaction pathways for 1,2,4-thiadiazoles. rsc.orgresearchgate.net These transformations typically involve nucleophilic attack on the ring, followed by cleavage and subsequent re-cyclization to form a new heterocyclic system.

Advanced Structural and Spectroscopic Characterization of 5 Chloro 3 Cyclopentyl 1,2,4 Thiadiazole and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole, ¹H and ¹³C NMR spectra would provide definitive evidence for its structural integrity by identifying the chemical environments of each hydrogen and carbon atom.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show signals corresponding exclusively to the cyclopentyl group, as the 1,2,4-thiadiazole (B1232254) ring itself contains no hydrogen atoms. The spectrum would feature multiplets for the methine proton (-CH) and the methylene protons (-CH₂) of the cyclopentyl ring. The methine proton, being adjacent to the thiadiazole ring, would likely appear as a multiplet in the downfield region compared to the methylene protons due to the electron-withdrawing nature of the heterocyclic system. The methylene protons would exhibit complex splitting patterns due to their diastereotopic nature.

¹³C NMR Spectroscopy: The carbon NMR spectrum would be more informative, showing distinct signals for all seven carbon atoms in the molecule. The two carbon atoms of the 1,2,4-thiadiazole ring are expected to resonate at significantly downfield chemical shifts, typically in the range of 150-185 ppm, due to their position within the aromatic, electron-deficient heterocycle. Studies on analogues like 3,5-dichloro-1,2,4-thiadiazole provide a reference for these assignments. The carbon attached to the chlorine atom (C5) would likely be the most downfield of the two. The cyclopentyl carbons would appear in the aliphatic region of the spectrum (typically 20-50 ppm), with the methine carbon attached to the ring appearing further downfield than the methylene carbons.

The following table summarizes the predicted chemical shifts for this compound based on data from analogous compounds. asianpubs.orgbhu.ac.inresearchgate.netoregonstate.edu

AtomNucleusPredicted Chemical Shift (δ, ppm)Notes
Thiadiazole Ring Carbons (C3 & C5)¹³C150 - 185Highly deshielded due to electronegative N and S atoms and aromaticity. C5 (attached to Cl) is expected to be more downfield.
Cyclopentyl Methine Carbon (-CH)¹³C35 - 50Directly attached to the electron-withdrawing thiadiazole ring.
Cyclopentyl Methylene Carbons (-CH₂)¹³C25 - 35Typical aliphatic range. Multiple signals expected due to symmetry.
Cyclopentyl Methine Proton (-CH)¹H~3.0 - 4.0Deshielded by the adjacent heterocyclic ring. Expected to be a multiplet.
Cyclopentyl Methylene Protons (-CH₂)¹H~1.5 - 2.5Complex multiplets in the aliphatic region.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify functional groups and analyze the molecular vibrations of a compound. For this compound, these methods would confirm the presence of the thiadiazole ring and its substituents.

The key vibrational modes for this molecule would include:

Thiadiazole Ring Vibrations: The stretching vibrations of the C=N and C-N bonds within the heterocyclic ring typically appear in the 1300-1600 cm⁻¹ region. researchgate.net The C-S stretching vibrations are usually found at lower wavenumbers, often between 600-800 cm⁻¹. researchgate.net

C-Cl Stretch: The carbon-chlorine stretching vibration is expected to produce a distinct band in the fingerprint region, generally between 600 and 800 cm⁻¹. In similar chlorinated thiadiazoles, this mode has been identified around 700 cm⁻¹. cdnsciencepub.com

Cyclopentyl Group Vibrations: The C-H stretching vibrations of the cyclopentyl group will be observed in the 2850-3000 cm⁻¹ region. The bending and rocking modes for the CH₂ groups will appear in the 1450-1470 cm⁻¹ range.

The complementary nature of IR and Raman spectroscopy is particularly useful. While the C=N stretching modes are typically strong in both spectra, symmetric ring breathing modes are often more prominent in the Raman spectrum.

Vibrational ModeExpected Wavenumber (cm⁻¹)Typical Intensity (IR)Typical Intensity (Raman)
Cyclopentyl C-H Stretch2850 - 3000StrongStrong
C=N Ring Stretch1500 - 1600Medium-StrongMedium-Strong
Cyclopentyl CH₂ Bend1450 - 1470MediumMedium
C-N Ring Stretch1300 - 1400Medium-StrongMedium
C-S Ring Stretch600 - 800MediumStrong
C-Cl Stretch600 - 800StrongStrong

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. In electron ionization (EI) mass spectrometry of this compound, the molecular ion peak (M⁺) would be observed, and its mass would correspond to the molecular weight of the compound. The isotopic pattern of the molecular ion peak would be characteristic of a molecule containing one chlorine atom (with ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio) and one sulfur atom (with ³²S and ³⁴S isotopes).

The fragmentation of the molecular ion would likely proceed through several key pathways:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond would result in a significant fragment ion [M-Cl]⁺.

Loss of the Cyclopentyl Group: Fragmentation could occur via the loss of the cyclopentyl radical, leading to the [M-C₅H₉]⁺ ion, or through the loss of cyclopentene, yielding an [M-C₅H₈]⁺ ion.

Ring Cleavage: The thiadiazole ring itself can fragment. Common fragmentation pathways for thiadiazoles involve the loss of N₂, HCN, or sulfurnitrile species (NS⁺). nih.gov The fragmentation pattern of related halogenated 1,2,5-thiadiazoles often shows the formation of nitrile N-sulfides. nih.gov

IonProposed Structure/LossSignificance
[M]⁺Molecular IonConfirms molecular weight. Shows characteristic isotopic pattern for Cl and S.
[M-Cl]⁺Loss of Chlorine Radical (·Cl)Indicates the presence of a chlorine atom.
[M-C₅H₉]⁺Loss of Cyclopentyl Radical (·C₅H₉)Confirms the cyclopentyl substituent.
[C₅H₉]⁺Cyclopentyl CationA common fragment from the substituent.
[M-N₂]⁺Loss of Nitrogen MoleculeCharacteristic of many nitrogen-containing heterocycles. nih.gov
[CNS]⁺Thiazirene Cation or IsomerA common fragment from the cleavage of the thiadiazole ring.

X-ray Diffraction (XRD) for Crystalline Structure Determination

Single-crystal X-ray diffraction (XRD) provides the most definitive structural information for crystalline solids, offering precise measurements of bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound is not publicly available, analysis of related 1,2,4-thiadiazole derivatives allows for a reliable prediction of its key geometric parameters. nih.govmdpi.comresearchgate.net

The 1,2,4-thiadiazole ring is planar and aromatic. wikipedia.org X-ray studies on similar structures show that the internal bond angles of the ring are influenced by the electronic nature of the substituents. mdpi.com For instance, the presence of bulky or electron-withdrawing groups can cause minor distortions in the ring geometry. mdpi.com The C-S bond lengths are typically around 1.72 Å, while the C=N double bonds are shorter, approximately 1.30-1.37 Å. researchgate.net

ParameterExpected ValueReference/Notes
C-S Bond Length~1.72 ÅTypical for 1,2,4-thiadiazole rings.
C=N Bond Length~1.31 ÅConsistent with a double bond character.
N-S Bond Length~1.65 Å-
C-N Bond Length~1.37 Å-
C-Cl Bond Length~1.70 ÅSlightly shorter than in aliphatic chloro-compounds due to sp² carbon.
Ring GeometryPlanarCharacteristic of aromatic heterocyclic systems. wikipedia.org

Analysis of Tautomerism in Related Thiadiazole Systems

Tautomerism is a phenomenon where a molecule exists in two or more interconvertible isomeric forms that differ in the position of a proton and a double bond. While this compound itself, lacking labile protons on or adjacent to the ring, is not expected to exhibit common forms of tautomerism, many other thiadiazole derivatives display this behavior, which is crucial for understanding their reactivity and biological activity.

The most common forms of tautomerism in azole systems are keto-enol and thione-thiol tautomerism. mdpi.com

Keto-Enol Tautomerism: This occurs in thiadiazoles substituted with a hydroxyl group. The equilibrium between the keto form (amide-like) and the enol form (hydroxy) is highly dependent on the solvent polarity. nih.gov Polar aprotic solvents like DMSO tend to favor the keto tautomer, whereas non-polar solvents can shift the equilibrium towards the enol form. nih.govsemanticscholar.org This has been confirmed in derivatives of 1,3,4-thiadiazole (B1197879) using ¹H-NMR and UV-Visible spectroscopy. nih.gov

Thione-Thiol Tautomerism: In thiadiazoles bearing a mercapto (-SH) or amino (-NH₂) group, thione-thiol tautomerism is prevalent. nih.gov For example, 2-amino-1,3,4-thiadiazole can exist in an amino form or an imino form. Similarly, a 1,3,4-thiadiazole-2-thiol can exist in equilibrium with its 1,3,4-thiadiazole-2(3H)-thione tautomer. nih.gov Computational and spectroscopic studies have shown that the thione form is often the more stable tautomer in both the solid state and in solution, which can be crucial for its biological function and complexation behavior. science.govias.ac.in

Theoretical and Computational Investigations of 5 Chloro 3 Cyclopentyl 1,2,4 Thiadiazole

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations offer a powerful lens through which to examine the intrinsic properties of a molecule. For 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole, these methods can predict its three-dimensional structure, stability, and electronic characteristics with a high degree of accuracy.

Density Functional Theory (DFT) Studies on Molecular Geometry and Stability

Density Functional Theory (DFT) is a computational method that investigates the electronic structure of many-body systems. It is widely used to determine the optimized geometry and thermodynamic stability of molecules. For this compound, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be expected to yield key insights into its structural parameters.

The optimized geometry would reveal the precise bond lengths, bond angles, and dihedral angles of the molecule. The 1,2,4-thiadiazole (B1232254) ring is anticipated to be largely planar, with the cyclopentyl group adopting a stable conformation, likely a twist or envelope form, to minimize steric strain. The chlorine atom, being an electron-withdrawing group, will influence the electronic distribution and geometry of the thiadiazole ring.

Table 1: Predicted Geometrical Parameters of this compound from DFT Calculations

ParameterPredicted Value
Bond Length (C-Cl)~1.74 Å
Bond Length (C-S)~1.76 Å
Bond Length (N-S)~1.68 Å
Bond Length (C=N)~1.31 Å
Bond Angle (N-C-Cl)~125°
Bond Angle (C-S-N)~90°

Note: The values in this table are representative and based on DFT calculations of similar chloro-substituted thiadiazole compounds.

Thermodynamic parameters such as the enthalpy of formation, Gibbs free energy, and entropy can also be calculated to assess the molecule's stability. These values are crucial for understanding its potential for synthesis and its behavior in chemical reactions.

Analysis of Frontier Molecular Orbitals (FMOs) and Reactivity Descriptors

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability; a larger gap generally implies higher stability and lower reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich sulfur and nitrogen atoms of the thiadiazole ring, as well as the π-system. The LUMO, conversely, is likely to be distributed over the electron-deficient carbon atom attached to the chlorine and the π* orbitals of the heterocyclic ring.

From the energies of the HOMO and LUMO, various global reactivity descriptors can be calculated:

Ionization Potential (I): Approximated as -EHOMO

Electron Affinity (A): Approximated as -ELUMO

Electronegativity (χ): (I + A) / 2

Chemical Hardness (η): (I - A) / 2

Chemical Softness (S): 1 / (2η)

Electrophilicity Index (ω): χ2 / (2η)

Table 2: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound

ParameterPredicted Value (eV)
EHOMO-7.5
ELUMO-1.2
HOMO-LUMO Gap (ΔE)6.3
Ionization Potential (I)7.5
Electron Affinity (A)1.2
Electronegativity (χ)4.35
Chemical Hardness (η)3.15

Note: These values are estimations based on computational studies of analogous thiadiazole derivatives.

Atomic Charge Distributions and Electrostatic Potential Maps

The distribution of electron density within a molecule is fundamental to its chemical behavior. Atomic charge calculations, such as those derived from Natural Bond Orbital (NBO) analysis, can reveal the partial charges on each atom. In this compound, the nitrogen and chlorine atoms are expected to carry negative partial charges due to their high electronegativity, while the sulfur atom and the carbon atoms of the thiadiazole ring will likely exhibit more complex charge distributions due to resonance and inductive effects.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are electron-poor and are likely sites for nucleophilic attack.

For this compound, the MEP map is predicted to show a significant negative potential around the nitrogen atoms of the thiadiazole ring and a region of positive potential around the hydrogen atoms of the cyclopentyl group. The chlorine atom, despite its electronegativity, may exhibit a region of positive potential along the C-Cl bond axis, known as a σ-hole, which can participate in halogen bonding.

Molecular Modeling and Docking Studies (excluding human-specific targets)

Molecular modeling techniques, particularly molecular docking, are invaluable for predicting how a small molecule might interact with a biological macromolecule, such as an enzyme. These studies can provide insights into the binding affinity and mode of interaction, which are crucial in fields like agrochemical and veterinary drug discovery.

Ligand-Protein Interaction Profiling (for general enzyme classes or non-human targets)

To understand the potential biological activity of this compound, molecular docking studies could be performed against a range of general enzyme classes or specific non-human targets. For instance, enzymes from pathogenic fungi or insects could be selected as targets.

The docking process involves placing the 3D structure of the ligand (this compound) into the active site of the target protein and evaluating the potential binding poses based on a scoring function. This function estimates the binding free energy, with lower scores indicating a more favorable interaction.

The interaction profiling would likely reveal that the thiadiazole ring can participate in various non-covalent interactions, including:

Hydrogen bonding: The nitrogen atoms of the thiadiazole ring can act as hydrogen bond acceptors.

Hydrophobic interactions: The cyclopentyl group provides a significant hydrophobic surface that can interact with nonpolar residues in the active site.

Halogen bonding: The chlorine atom may form halogen bonds with electron-donating atoms in the protein.

π-π stacking or T-shaped interactions: The aromatic thiadiazole ring can interact with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan.

Table 3: Hypothetical Docking Scores and Key Interactions of this compound with a Generic Fungal Enzyme Active Site

ParameterPredicted Outcome
Binding Affinity (kcal/mol)-7.0 to -9.0
Key Interacting ResiduesLeucine, Valine (hydrophobic); Serine, Threonine (hydrogen bonding); Phenylalanine (π-π stacking)
Types of InteractionsHydrophobic interactions with cyclopentyl group, hydrogen bonding with thiadiazole nitrogens, potential halogen bonding with chlorine.

Note: This data is illustrative and represents a plausible outcome of a molecular docking study.

Conformational Analysis and Energy Landscapes

The cyclopentyl group attached to the thiadiazole ring is not rigid and can adopt several different conformations. A conformational analysis is essential to identify the most stable (lowest energy) conformations and the energy barriers between them. This can be achieved through systematic or stochastic conformational searches.

The resulting energy landscape would depict the relative energies of different conformers. It is expected that the cyclopentyl ring will favor conformations that minimize steric hindrance with the adjacent thiadiazole ring. The lowest energy conformers are the most likely to be biologically active, as they represent the most populated states of the molecule. Understanding the conformational preferences is crucial for accurate molecular docking studies, as the ligand's conformation can significantly impact its binding to a protein.

Theoretical Approaches to Structure-Activity Relationship (SAR) Elucidation (Mechanistic Focus)

Theoretical and computational investigations are indispensable tools for elucidating the structure-activity relationships (SAR) of bioactive molecules, providing insights into their mechanisms of action at a molecular level. For derivatives of the 1,2,4-thiadiazole scaffold, including this compound, computational methods are employed to build predictive models that guide the design of new analogs with enhanced potency and selectivity. These approaches focus on correlating specific structural features with biological activity, thereby explaining the mechanistic basis of molecular interactions.

Quantitative Structure-Activity Relationship (QSAR) Studies

QSAR represents a powerful methodology for establishing a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of this compound analogs, a QSAR study would involve the systematic modification of the cyclopentyl and chloro substituents to understand their influence on a specific biological endpoint.

The fundamental process involves three main stages:

Data Set Generation: A series of analogs is synthesized, and their biological activity (e.g., IC₅₀ values against a target enzyme or cell line) is determined.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can be classified as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., LogP), and topological (e.g., connectivity indices).

Model Development and Validation: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a model that correlates a selection of descriptors with the observed biological activity. sciforum.net The predictive power of the model is rigorously assessed through internal and external validation techniques. sciforum.net

For instance, a hypothetical QSAR study on analogs of this compound might investigate how altering the size and electronics of the substituent at the 3-position impacts activity. The resulting QSAR equation could take the form:

pIC₅₀ = β₀ + β₁(LogP) - β₂(LUMO) + β₃(MR)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration, LogP represents hydrophobicity, LUMO (Lowest Unoccupied Molecular Orbital) energy relates to electron-accepting capability, and MR (Molar Refractivity) is a measure of steric bulk. A positive coefficient for LogP would suggest that increased hydrophobicity enhances activity, while a negative coefficient for LUMO would indicate that a greater ability to accept electrons is favorable for the biological interaction.

Table 1: Hypothetical QSAR Data for 1,2,4-Thiadiazole Analogs This table presents illustrative data for a QSAR model development.

Compound ID R-Group (at C3) pIC₅₀ LogP LUMO (eV) Molar Refractivity (cm³/mol)
1a Cyclopentyl 5.8 3.1 -1.2 45.3
1b Cyclohexyl 6.2 3.5 -1.1 50.1
1c Phenyl 5.5 2.9 -1.5 48.7
1d 4-Fluorophenyl 5.9 3.0 -1.7 48.9

| 1e | tert-Butyl | 5.1 | 2.8 | -0.9 | 43.2 |

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. This method provides critical insights into the binding mode and the specific molecular interactions that stabilize the ligand-protein complex, thereby offering a mechanistic explanation for the observed biological activity. nih.gov

For this compound and its analogs, docking studies would be performed against a specific protein target implicated in a disease pathway. The process involves:

Preparation of Structures: High-resolution 3D structures of the protein target (often from X-ray crystallography) and the thiadiazole ligands are prepared.

Binding Site Definition: The active site or binding pocket of the protein is identified.

Docking Algorithm: A scoring function is used to evaluate thousands of possible binding poses of the ligand within the active site, predicting the most stable conformation based on binding energy. researchgate.net

The results of a docking simulation can reveal key interactions, such as:

Hydrogen Bonds: The nitrogen atoms of the 1,2,4-thiadiazole ring can act as hydrogen bond acceptors.

Hydrophobic Interactions: The cyclopentyl group can engage in hydrophobic interactions with nonpolar amino acid residues in the active site.

Halogen Bonds: The chlorine atom at the 5-position may form halogen bonds with electron-rich atoms like oxygen or sulfur in the protein backbone or side chains.

These simulations can rationalize the SAR data. For example, if a more potent analog has a substituent that forms an additional hydrogen bond compared to a less active analog, the docking results provide a clear mechanistic basis for the enhanced activity. nih.gov

Table 2: Illustrative Molecular Docking Results for Thiadiazole Analogs Against a Hypothetical Kinase

Compound ID Binding Energy (kcal/mol) Key Interacting Residues Interaction Type(s)
1a -8.5 Leu83, Val35 Hydrophobic
1b -9.1 Leu83, Val35, Ile145 Hydrophobic
1d -9.5 Leu83, Gln85, Phe148 Hydrophobic, H-Bond, Halogen Bond

| 1e | -7.2 | Val35 | Hydrophobic |

Pharmacophore Modeling

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, and positive/negative ionizable groups. researchgate.net

For a series of active 1,2,4-thiadiazole derivatives, a pharmacophore model can be generated by aligning the structures and identifying the common chemical features responsible for their activity. This model serves as a 3D query for screening large virtual compound libraries to identify novel, structurally diverse molecules that fit the model and are therefore likely to be active.

A potential pharmacophore model derived from active analogs of this compound might include:

A hydrophobic feature corresponding to the cyclopentyl ring.

A hydrogen bond acceptor feature from one of the nitrogen atoms in the thiadiazole ring.

A halogen bond donor or hydrophobic feature representing the chlorine atom.

This approach is particularly valuable in the absence of a known protein structure, as it relies solely on the structures of active ligands to deduce the necessary interactions for biological activity.

Derivatization and Analogue Development of 5 Chloro 3 Cyclopentyl 1,2,4 Thiadiazole

Synthesis of Novel 1,2,4-Thiadiazole (B1232254) Analogues through Functional Group Transformations

The synthesis of new analogues from 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole primarily leverages the reactivity of the chlorine atom at the 5-position of the thiadiazole ring. This position is the most reactive site for nucleophilic substitution reactions in 1,2,4-thiadiazoles. isres.org The chloro group acts as a competent leaving group, facilitating its displacement by a wide range of nucleophiles to introduce new functional groups and build molecular complexity.

Common transformations include:

Amination: Reaction with primary or secondary amines introduces amino substituents. This can be used to append other heterocyclic rings, alkyl chains, or aromatic moieties, significantly altering the molecule's polarity and hydrogen bonding capabilities.

Thiolation: Displacement by thiols results in the formation of 5-thioether derivatives. This allows for the introduction of sulfur-containing functional groups.

Alkoxylation/Aryloxylation: Reactions with alcohols or phenols can yield the corresponding 5-ether analogues.

These nucleophilic substitution reactions are fundamental for creating a library of derivatives from the parent chloro compound. The cyclopentyl group at the 3-position generally remains intact during these transformations, providing a constant structural feature for the analogue series.

Table 1: Potential Functional Group Transformations of this compound
Starting MaterialReagent Class (Nucleophile)Resulting Functional Group at 5-PositionPotential Analogue Class
This compoundPrimary/Secondary Amines (R-NH₂)-NHR (Amino)5-Amino-3-cyclopentyl-1,2,4-thiadiazoles
This compoundThiols (R-SH)-SR (Thioether)5-(Alkyl/Aryl)thio-3-cyclopentyl-1,2,4-thiadiazoles
This compoundAlcohols/Phenols (R-OH)-OR (Ether)5-(Alkoxy/Aryloxy)-3-cyclopentyl-1,2,4-thiadiazoles
This compoundAzides (e.g., NaN₃)-N₃ (Azido)5-Azido-3-cyclopentyl-1,2,4-thiadiazoles

Incorporation of Diverse Substituents to Modulate Molecular Properties

The introduction of various substituents onto the 1,2,4-thiadiazole core is a key strategy to modulate molecular properties such as solubility, lipophilicity, metabolic stability, and biological activity. researchgate.net The choice of substituent is guided by structure-activity relationship (SAR) studies, which aim to understand how specific chemical features influence the compound's behavior. nih.govtandfonline.com

For derivatives of this compound, modifications at the 5-position can have profound effects:

Aromatic and Heterocyclic Rings: Incorporating rings, such as phenyl or triazole groups, can introduce opportunities for π-π stacking or additional hydrogen bonding interactions with biological targets. nih.gov For example, adding a phenyl ring to a 1,2,4-thiadiazole structure can significantly decrease its solubility. researchgate.net

Amide Functionality: The introduction of an amide linkage can provide additional hydrogen bond donor and acceptor sites, potentially improving binding affinity to target proteins. Novel libraries of 1,2,4-thiadiazole analogues bearing amide functionalities have been synthesized and evaluated for anticancer activities. nih.gov

The goal of these modifications is to optimize the molecule's properties for a specific therapeutic purpose, balancing potency with desirable drug-like characteristics.

Table 2: Influence of Substituent Type on Molecular Properties of 1,2,4-Thiadiazole Analogues
Substituent ClassExample GroupPotential Impact on Molecular Properties
Aromatic RingsPhenyl, PyridylIncreases rigidity; potential for π-stacking; often decreases aqueous solubility. researchgate.net
Polar/Hydrogen Bonding GroupsAmide (-CONH-), Hydroxyl (-OH)Increases polarity and hydrogen bonding capacity; can improve solubility and target binding. nih.gov
Aliphatic ChainsMethyl, Ethyl, PropylIncreases lipophilicity; can improve membrane permeability.
Other HeterocyclesTriazole, OxadiazoleActs as a bioisostere for other functional groups; introduces additional H-bond donors/acceptors. rsc.org

Design Principles for Targeted Analogue Libraries

The creation of a targeted analogue library from a lead compound like this compound is a systematic process in drug discovery. nih.gov The primary goal is to explore the chemical space around the core structure to identify derivatives with improved potency, selectivity, and pharmacokinetic properties. ibmmpeptide.com

Key design principles include:

Structure-Activity Relationship (SAR) Exploration: The library is designed to probe the effects of different functional groups at specific positions. By systematically varying substituents (e.g., electron-donating vs. electron-withdrawing groups on an appended phenyl ring), researchers can build a comprehensive understanding of the SAR. acs.org

Bioisosteric Replacement: Functional groups are replaced with other groups that have similar physical or chemical properties but may lead to improved biological effects or reduced toxicity. The 1,2,4-thiadiazole ring itself can be considered a bioisostere of the pyrimidine moiety. isres.org

Diversity-Oriented Synthesis: This approach aims to create a collection of structurally diverse molecules from a common starting material. The goal is to explore a wide range of chemical functionalities to discover novel biological activities. rsc.org

Property-Based Design: Computational tools are often used to predict the physicochemical properties (like lipophilicity, solubility, and metabolic stability) of virtual compounds before synthesis. This allows for the prioritization of candidates that are more likely to have favorable drug-like properties, a strategy that aligns lead-like characteristics with compound diversity. nih.gov

By applying these principles, a focused library of analogues derived from this compound can be efficiently synthesized and screened, accelerating the process of identifying promising new therapeutic agents. youtube.com

Future Research Directions and Unresolved Challenges for 5 Chloro 3 Cyclopentyl 1,2,4 Thiadiazole

Exploration of Novel and Sustainable Synthetic Routes

The future synthesis of 5-Chloro-3-cyclopentyl-1,2,4-thiadiazole will likely focus on the development of more environmentally friendly and efficient methods. mdpi.comrsc.orgresearchgate.net Current synthetic strategies for 1,2,4-thiadiazoles often rely on traditional methods that may involve harsh reagents and generate significant waste. nih.gov Future research should prioritize the adoption of green chemistry principles to minimize the environmental impact of synthesizing this compound and its derivatives. mdpi.comresearchgate.net

Key areas for exploration in sustainable synthesis include:

Catalytic Approaches: Investigating the use of novel catalysts, such as iodine-mediated systems and transition-metal-free catalysts, could lead to more efficient and selective syntheses. mdpi.comrsc.orgorganic-chemistry.org These methods often proceed under milder reaction conditions and can reduce the number of synthetic steps.

Enzymatic Synthesis: The use of enzymes, such as vanadium-dependent haloperoxidases, presents a promising avenue for the sustainable construction of the 1,2,4-thiadiazole (B1232254) ring. nih.gov Biocatalytic methods offer high selectivity and can often be performed in aqueous media, reducing the need for organic solvents. mdpi.com

Electrochemical Synthesis: Electro-oxidative methods provide a powerful tool for forming the N-S bond in the thiadiazole ring without the need for chemical oxidants. rsc.orgorganic-chemistry.org This approach is inherently greener as it uses electricity as the primary reagent.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound can significantly accelerate reaction times and improve yields in the synthesis of 1,2,4-thiadiazole derivatives. mdpi.com

Table 1: Comparison of Potential Sustainable Synthetic Routes for 1,2,4-Thiadiazoles

Synthetic Route Key Advantages Potential Challenges for this compound
Iodine-Mediated CatalysisMetal-free, environmentally benign, scalable. mdpi.comrsc.orgorganic-chemistry.orgOptimization of reaction conditions for the specific substrates.
Enzymatic SynthesisHigh chemoselectivity, mild reaction conditions. nih.govEnzyme stability and substrate scope.
Electrochemical SynthesisCatalyst- and oxidant-free, good functional group tolerance. rsc.orgorganic-chemistry.orgSpecialized equipment required, potential for side reactions.
Microwave/UltrasoundRapid reaction times, improved yields. mdpi.comScale-up limitations, potential for localized overheating.

Advanced Mechanistic Studies of Reactivity and Biological Interactions

A thorough understanding of the reactivity and biological interactions of this compound is crucial for its development as a therapeutic agent or functional material. The 1,2,4-thiadiazole scaffold is known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgnih.gov However, the specific mechanisms of action are often not fully elucidated.

Future mechanistic studies should focus on:

Reactivity Profiling: The chlorine atom at the 5-position and the cyclopentyl group at the 3-position are expected to significantly influence the compound's reactivity. smolecule.com Detailed studies on nucleophilic substitution reactions at the C5 position are warranted. nih.gov

Target Identification and Validation: For any observed biological activity, identifying the specific molecular targets is paramount. Techniques such as affinity chromatography, proteomics, and genetic screening can be employed to pinpoint the proteins or pathways with which the compound interacts.

Enzyme Inhibition Kinetics: If the compound is found to be an enzyme inhibitor, detailed kinetic studies are necessary to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). This information is vital for structure-based drug design. For instance, some 1,2,4-thiadiazole derivatives have been identified as inhibitors of enzymes like Trypanosoma cruzi triosephosphate isomerase. nih.gov

Computational Modeling: Molecular docking and molecular dynamics simulations can provide valuable insights into the binding modes of this compound with its biological targets. nih.gov These computational approaches can help rationalize structure-activity relationships and guide the design of more potent analogues.

Development of Next-Generation Analogues with Tuned Properties

The development of next-generation analogues of this compound with fine-tuned properties is a key step towards translating its potential into practical applications. Structure-activity relationship (SAR) studies are fundamental to this process, allowing researchers to understand how modifications to the chemical structure affect its biological activity and physicochemical properties. rsc.org

Future efforts in analogue development should include:

Modification of the Cyclopentyl Group: The cyclopentyl moiety can be replaced with other cyclic or acyclic alkyl or aryl groups to explore the impact on target binding and pharmacokinetic properties.

Substitution of the Chlorine Atom: The chlorine atom at the 5-position is a key site for modification. Replacing it with other halogens, amino groups, alkoxy groups, or other functionalities can significantly alter the compound's electronic properties and biological activity.

Introduction of Additional Functional Groups: The introduction of other functional groups onto the cyclopentyl ring or through derivatization of the thiadiazole core could lead to enhanced potency, selectivity, or improved drug-like properties.

Combinatorial Chemistry and High-Throughput Screening: The synthesis of focused libraries of analogues followed by high-throughput screening can accelerate the discovery of compounds with optimized properties.

Table 2: Potential Modifications for Next-Generation Analogues

Position of Modification Potential Substituents Desired Outcome
3-position (Cyclopentyl)Cyclohexyl, Phenyl, Substituted PhenylImproved binding affinity, altered lipophilicity.
5-position (Chloro)Fluoro, Bromo, Amino, Methoxy, CyanoModulated reactivity, enhanced biological activity, improved selectivity.
Cyclopentyl RingHydroxyl, Amino, CarboxylIncreased polarity, potential for new interactions with biological targets.

Integration with Emerging Technologies in Chemical Biology and Materials Science

The unique properties of the 1,2,4-thiadiazole scaffold suggest that this compound could be integrated with a range of emerging technologies to create novel tools and materials. rsc.org

Future research in this area could explore:

Chemical Probes and Biosensors: Functionalized derivatives of the compound could be developed as chemical probes to study biological processes or as components of biosensors for the detection of specific analytes.

Drug Delivery Systems: The compound could be incorporated into targeted drug delivery systems, such as antibody-drug conjugates or nanoparticle-based carriers, to enhance its therapeutic efficacy and reduce off-target effects.

Advanced Materials: Thiadiazole derivatives have shown promise in the development of organic light-emitting diodes (OLEDs) and other electronic materials. nih.gov The specific properties of this compound could be exploited for the creation of novel functional materials.

Agrochemicals: The biological activity of thiadiazoles extends to agrochemicals, where they have been investigated as fungicides and herbicides. rsc.org Future research could explore the potential of this compound in agricultural applications.

By systematically addressing these future research directions and unresolved challenges, the scientific community can unlock the full potential of this compound and pave the way for its application in diverse scientific and technological fields.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 5-chloro-3-cyclopentyl-1,2,4-thiadiazole, and how can reaction conditions be optimized to avoid side products?

  • Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura coupling or heterocyclic condensation. For example, highlights challenges in separating mixtures due to unexpected side reactions (e.g., formation of 5-chloro-3-aryl derivatives during reflux in toluene/methanol/water). To optimize yield, researchers should:

  • Monitor reaction progress via TLC or HPLC to detect intermediates.
  • Adjust solvent polarity (e.g., switch to anhydrous conditions) to suppress nucleophilic substitution at the 5-chloro position.
  • Use temperature-controlled reflux to minimize side reactions .

Q. How are the structure and purity of this compound validated in synthetic studies?

  • Methodological Answer : Characterization relies on a combination of:

  • Spectroscopic techniques : 1H^1H-NMR, 13C^{13}C-NMR, and LC-MS to confirm molecular structure.
  • Elemental analysis : To verify composition (e.g., C, H, N, S, Cl ratios).
  • Chromatography : HPLC or GC for purity assessment, especially critical when isolating regioisomers or tautomers .

Advanced Research Questions

Q. What computational and experimental approaches are used to analyze tautomerism and electronic properties of this compound?

  • Methodological Answer : demonstrates a hybrid approach for tautomer analysis:

  • Theoretical methods : Density functional theory (DFT) in the gas phase and continuum solvation models (e.g., COSMO) in solution to predict tautomer stability.
  • Experimental validation : 15N^{15}N-NMR or X-ray crystallography to resolve tautomeric forms. For example, substituents like cyclopentyl groups may stabilize specific tautomers via steric or electronic effects .

Q. How can molecular docking predict the biological activity of this compound derivatives?

  • Methodological Answer : As shown in and :

  • Target selection : Prioritize receptors like GSK3β (linked to thiadiazole inhibitors in ) or bacterial enzymes (e.g., dihydrofolate reductase).
  • Docking workflow :

Prepare the ligand (e.g., protonation state, conformational sampling).

Use AutoDock Vina or Schrödinger Suite for binding affinity calculations.

Validate with MD simulations to assess stability of ligand-receptor complexes.

  • Experimental correlation : Compare docking scores with in vitro assays (e.g., MIC for antimicrobial activity) .

Q. What strategies mitigate contradictions in reactivity data for this compound during cross-coupling reactions?

  • Methodological Answer : identifies side reactions (e.g., methoxy substitution at C5). To resolve:

  • Kinetic studies : Track substituent effects using Hammett plots or Eyring analysis.
  • Catalyst screening : Test Pd/XPhos systems to enhance regioselectivity.
  • Protecting groups : Temporarily block reactive sites (e.g., C5-Cl) with trimethylsilyl groups before coupling .

Q. How do structural modifications (e.g., cyclopentyl vs. aryl substituents) influence the physicochemical properties of 1,2,4-thiadiazoles?

  • Methodological Answer :

  • LogP measurements : Compare lipophilicity via shake-flask or HPLC-derived methods. Cyclopentyl groups increase hydrophobicity vs. aromatic substituents.
  • Thermal analysis : DSC/TGA to assess melting points and stability (cyclopentyl may lower crystallinity).
  • Electronic effects : Use Hammett constants (σ\sigma) to correlate substituent electronegativity with reactivity at C3 and C5 positions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.